molecular formula C13H18O2S B14843357 3-(Cyclohexyloxy)-5-(methylthio)phenol

3-(Cyclohexyloxy)-5-(methylthio)phenol

Cat. No.: B14843357
M. Wt: 238.35 g/mol
InChI Key: KTGUCQOMJKHDHZ-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-5-(methylthio)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a methylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-5-(methylthio)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-5-methylthiophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-5-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The methylthio group can be reduced to a thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be employed in the presence of a catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

3-(Cyclohexyloxy)-5-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, including antimicrobial or anticancer activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-5-(methylthio)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexyloxy and methylthio groups may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexyloxy)phenol
  • 3-(Methylthio)phenol
  • 3-(Cyclohexyloxy)-5-methylphenol

Uniqueness

3-(Cyclohexyloxy)-5-(methylthio)phenol is unique due to the simultaneous presence of both cyclohexyloxy and methylthio groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

3-cyclohexyloxy-5-methylsulfanylphenol

InChI

InChI=1S/C13H18O2S/c1-16-13-8-10(14)7-12(9-13)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

KTGUCQOMJKHDHZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

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